S-Alkylation-Derived Carbamimidothioates Achieve Nanomolar hCA VII Inhibition vs Acetazolamide
Carbamimidothioate derivatives synthesized via selective S-alkylation of 4-thioureidobenzenesulfonamide with alkyl/benzyl halides demonstrated potent inhibition of human carbonic anhydrase isoforms. The most active compounds in this series exhibited Ki values as low as 1.1 nM against hCA VII, representing a 2.3-fold improvement over the clinical standard acetazolamide (AAZ, Ki = 2.5 nM) [1]. This class of derivatives consistently achieved low nanomolar potency across hCA I (Ki range 13.3-87.6 nM vs AAZ Ki = 250 nM) and hCA II (Ki range 5.3-384.3 nM vs AAZ Ki = 12.5 nM) [2]. The unsubstituted thiourea of 4-thioureidobenzenesulfonamide is essential for this S-alkylation pathway; N-substituted thiourea analogs cannot undergo this selective transformation.
| Evidence Dimension | hCA VII inhibition potency (Ki, nM) |
|---|---|
| Target Compound Data | 1.1-13.5 nM (range for S-alkylated derivatives) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 2.5 nM |
| Quantified Difference | Up to 2.3-fold improvement (1.1 nM vs 2.5 nM) |
| Conditions | Stopped-flow CO₂ hydration assay; pH 7.5; 20 mM HEPES buffer; 20°C |
Why This Matters
The ability to access hCA VII-selective inhibitors via a single-step S-alkylation from this building block provides a direct synthetic route to compounds with improved potency over AAZ for neuroscience and antiepileptic research programs.
- [1] Abdoli M, Bonardi A, Supuran CT, Žalubovskis R. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2152811. View Source
- [2] Abdoli M, Bonardi A, Paoletti N, et al. Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules. 2023;28(10):4020. View Source
